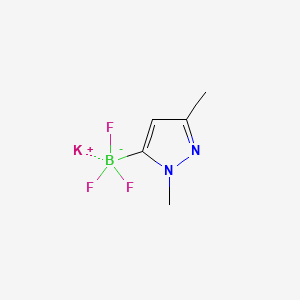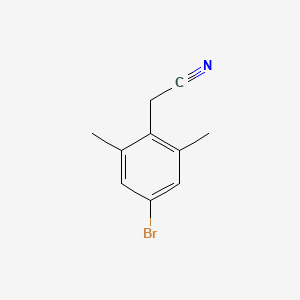
2-(4-Bromo-2,6-dimethylphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2,6-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C10H10BrN It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, along with an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile typically involves the bromination of 2,6-dimethylphenylacetonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted phenylacetonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
科学的研究の応用
2-(4-Bromo-2,6-dimethylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.
類似化合物との比較
- 4-Bromo-2,6-dimethylphenoxy)acetonitrile
- 2-Bromo-4,5-dimethoxyphenyl)acetonitrile
- 4-Bromo-thiophen-2-yl)-acetonitrile
Comparison: 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in synthetic applications.
特性
CAS番号 |
205035-09-2 |
|---|---|
分子式 |
C10H10BrN |
分子量 |
224.10 g/mol |
IUPAC名 |
2-(4-bromo-2,6-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C10H10BrN/c1-7-5-9(11)6-8(2)10(7)3-4-12/h5-6H,3H2,1-2H3 |
InChIキー |
PYZHIISAQAGNHD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CC#N)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide](/img/structure/B13477728.png)
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
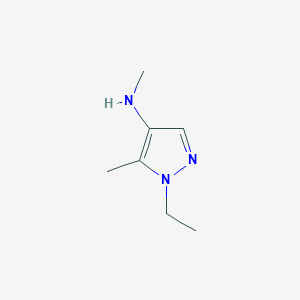
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13477749.png)

![N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
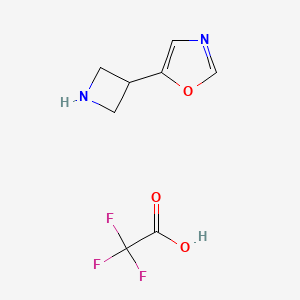
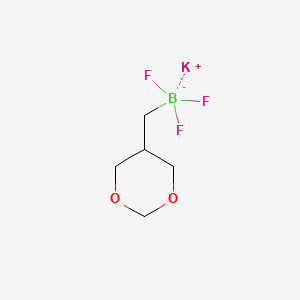

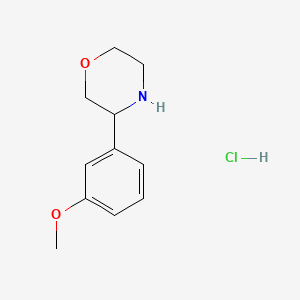
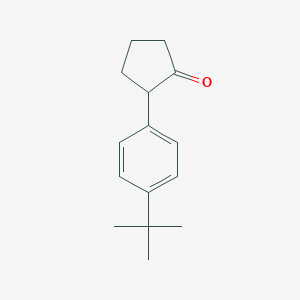
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
